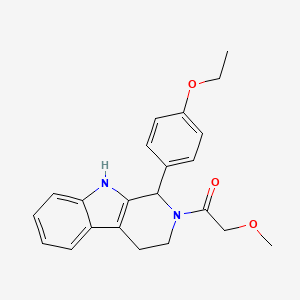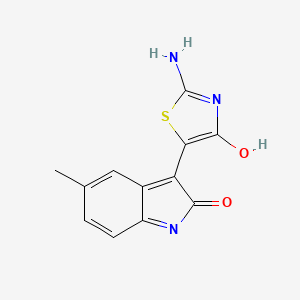![molecular formula C27H39N3O2 B6016947 2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6016947.png)
2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is also known as IPPBPE and is a member of the piperazine family of compounds.
作用機序
The exact mechanism of action of IPPBPE is not fully understood. However, it is believed to work by binding to and modulating the activity of certain receptors in the brain, including the dopamine and serotonin receptors. This leads to changes in the levels of neurotransmitters in the brain, which can have a therapeutic effect on certain medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPPBPE are complex and not fully understood. However, it has been found to have anxiolytic, antidepressant, and antipsychotic effects, as well as potential analgesic and anesthetic effects.
実験室実験の利点と制限
One of the advantages of studying IPPBPE in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its effects on the body. However, one of the limitations of studying IPPBPE in lab experiments is that it is a complex compound, and its effects on the body are not fully understood.
将来の方向性
There are several future directions for research on IPPBPE. One area of research is to further understand its mechanism of action and its effects on the brain and body. Another area of research is to explore its potential therapeutic effects on other medical conditions, such as chronic pain and addiction. Additionally, further research is needed to explore the potential side effects and safety of IPPBPE in humans.
Conclusion:
In conclusion, IPPBPE is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has been found to have potential therapeutic effects on several medical conditions, including anxiety, depression, and schizophrenia. IPPBPE has also been studied for its potential use as a pain reliever and as an anesthetic. Further research is needed to fully understand its mechanism of action, its effects on the body, and its potential therapeutic applications.
合成法
The synthesis of IPPBPE involves several steps. The first step involves the reaction of 3-phenoxybenzyl chloride with piperazine in the presence of a base. The resulting product is then reacted with 1-isopropyl-4-piperidinol to form the intermediate product. The final step involves the reaction of the intermediate product with ethanol to form IPPBPE.
科学的研究の応用
IPPBPE has been extensively studied for its potential applications in the field of medicine. It has been found to have potential therapeutic effects on several medical conditions, including anxiety, depression, and schizophrenia. IPPBPE has also been studied for its potential use as a pain reliever and as an anesthetic.
特性
IUPAC Name |
2-[4-[(3-phenoxyphenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-22(2)29-14-11-24(12-15-29)30-17-16-28(21-25(30)13-18-31)20-23-7-6-10-27(19-23)32-26-8-4-3-5-9-26/h3-10,19,22,24-25,31H,11-18,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPAXHSLKDBUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)
![benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6016884.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)
![2-benzyl-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6016907.png)
![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)
![1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)


